molecular formula C15H21NO3 B8688453 methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate

methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate

Cat. No.: B8688453
M. Wt: 263.33 g/mol
InChI Key: LPQQOBIFXNJAOW-UHFFFAOYSA-N
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Description

Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is an organic compound with a complex structure that includes a phenyl group, a propanoyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with isopropylamine to form an amide intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for ester substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(propan-2-yl)phenyl]aminoacetate: Similar structure but lacks the phenylpropanoyl group.

    Phenylacetone: Contains a phenyl group and a carbonyl group but differs in the overall structure.

Uniqueness

Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate

InChI

InChI=1S/C15H21NO3/c1-12(2)16(11-15(18)19-3)14(17)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

LPQQOBIFXNJAOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)OC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the hydrochloride salt prepared above (1.0 g, 5.97 mmol) and hydrocinnamic acid (0.9 g, 5.97 mmol) in DMF (20 mL) was added O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (2.26 g, 5.97 mmol) followed by N,N-diisopropylethylamine (1.69 g, 13.1 mmol). The reaction was stirred at ambient temperature for 48 hours. The reaction mixture was diluted with 1:1 EtOAc:hexane and washed with H2O (2×), HCl (10%) saturated NaHCO3 and brine. The solution was dried (MgSO4), evaporated, and combined with an additional material obtained by the same acylation procedure. The combined batches were purified by flash chromatography on silica gel with 2:1 hexane:EtOAc as the eluent. There was obtained N-2-propyl-N-[(3-phenyl)propionyl]glycine methyl ester (2.8 g); LRMS (M+H)+ =264.0.
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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2.26 g
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reactant
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Quantity
1.69 g
Type
reactant
Reaction Step Three
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